REACTION_SMILES
|
[CH2:19]=[O:20].[CH:16]([OH:17])=[O:18].[F:1][c:2]1[c:3]([C:9]2([OH:14])[CH2:10][NH:11][CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][c:7]1[F:8].[OH2:15]>>[F:1][c:2]1[c:3]([C:9]2([OH:14])[CH2:10][N:11]([CH3:16])[CH2:12][CH2:13]2)[cH:4][cH:5][cH:6][c:7]1[F:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1(c2cccc(F)c2F)CCNC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(O)(c2cccc(F)c2F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |